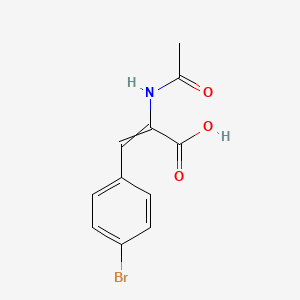![molecular formula C17H13NOS B12568613 Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- CAS No. 501328-48-9](/img/structure/B12568613.png)
Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-: is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with various aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-, the synthetic route may involve the reaction of 2-aminothiophenol with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are common . For instance, the condensation reaction can be catalyzed by iodine in dimethyl sulfoxide (DMSO) under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave conditions.
Reduction: Typically involves hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: PIFA in microwave conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 2-aminothiophenol with aldehydes yields 2-substituted benzothiazoles .
Applications De Recherche Scientifique
Chemistry: Benzothiazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties .
Medicine: In medicinal chemistry, benzothiazole derivatives are investigated for their potential as therapeutic agents for diseases such as cancer, tuberculosis, and neurodegenerative disorders .
Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological macromolecules such as enzymes, receptors, and DNA . For instance, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects . Others may act as enzyme inhibitors or receptor agonists/antagonists .
Comparaison Avec Des Composés Similaires
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Comparison: Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties . Compared to other benzothiazole derivatives, it may exhibit enhanced biological activity or different reactivity patterns due to this unique substituent .
Propriétés
Numéro CAS |
501328-48-9 |
|---|---|
Formule moléculaire |
C17H13NOS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-ynoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H13NOS/c1-2-7-14(8-3-1)9-6-12-19-13-17-18-15-10-4-5-11-16(15)20-17/h1-5,7-8,10-11H,12-13H2 |
Clé InChI |
RAOCYJKSXYKMLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCOCC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

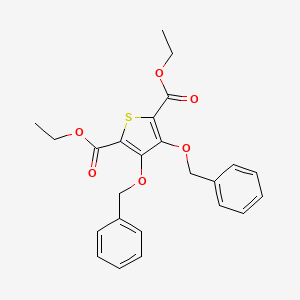
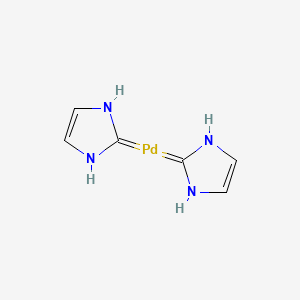
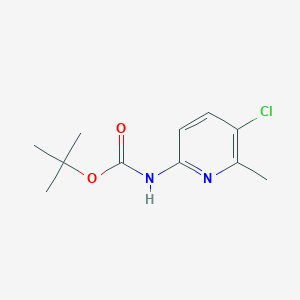
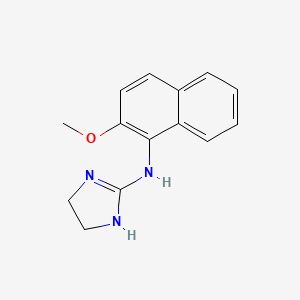
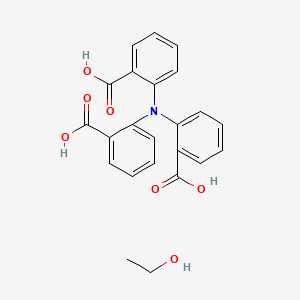
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
